1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
- The trifluoromethyl phenyl group can be introduced via a nucleophilic substitution reaction, where a suitable trifluoromethyl phenyl halide reacts with an intermediate compound.
Final Urea Formation:
- The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Oxazolidinone Ring:
- Starting with a benzo[d][1,3]dioxole derivative, the oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol under reducing conditions.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated derivatives of the trifluoromethyl phenyl group.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Explored for its potential use in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and oxazolidinone moieties could play a role in binding to active sites, while the trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the oxazolidinone ring, potentially altering its biological activity and chemical reactivity.
1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its lipophilicity and pharmacokinetic properties.
Uniqueness: The presence of the trifluoromethyl group and the oxazolidinone ring in 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c20-19(21,22)13-3-1-2-4-14(13)24-17(26)23-8-12-9-25(18(27)30-12)11-5-6-15-16(7-11)29-10-28-15/h1-7,12H,8-10H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYPFVKSZFBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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